trans-2-Pentene
Description
Significance of trans-2-Pentene (B94610) in Contemporary Chemical Science
The importance of this compound in modern chemistry is multifaceted. It is a key intermediate in various industrial processes, including the production of polymers and other chemical products. lookchem.comontosight.ai Its role as a starting material in the synthesis of more complex organic molecules is well-established. Furthermore, this compound is a significant reactive species in atmospheric chemistry, contributing to photochemical reactions and the formation of ozone. solubilityofthings.comsigmaaldrich.comsigmaaldrich.com Research into its reactions, such as hydrogenation and oxidation, provides fundamental insights into catalytic processes and reaction mechanisms. researchgate.net
Isomeric Considerations and Stereochemical Foundations in this compound Studies
The study of this compound is intrinsically linked to the concepts of isomerism and stereochemistry. As a geometric isomer of 2-pentene (B8815676), it exists alongside its cis counterpart, cis-2-pentene (B165939). ontosight.aiquora.com The "trans" designation signifies that the methyl and ethyl groups attached to the double-bonded carbons are on opposite sides of the double bond. youtube.com This geometric arrangement distinguishes it from the "cis" isomer, where these groups are on the same side. youtube.com This difference in spatial arrangement, despite having the same molecular formula and connectivity, leads to distinct physical and chemical properties. solubilityofthings.comlibretexts.org
The stereochemistry of this compound plays a crucial role in its reactivity. For instance, in addition reactions like the bromination of this compound, the stereochemical outcome is a key area of investigation, leading to the formation of specific stereoisomers. askfilo.comchegg.com The rigidity of the double bond restricts free rotation, giving rise to these distinct geometric isomers. solubilityofthings.com Understanding the stereochemical principles governing the reactions of this compound is fundamental to controlling the synthesis of desired products.
Overview of Major Research Domains for this compound
Research involving this compound spans several key areas:
Organic Synthesis: It serves as a precursor in the synthesis of a variety of organic compounds. chemicalbook.com Its double bond can be functionalized through numerous reactions, including oxidation, hydrogenation, halogenation, and hydrohalogenation. For example, it can be oxidized to form epoxides or hydrogenated to yield pentane (B18724).
Polymer Chemistry: this compound is utilized in the production of polymers. lookchem.com
Catalysis: The hydrogenation and isomerization reactions of this compound are model systems for studying the activity and selectivity of various catalysts. researchgate.netacs.org For instance, the rate of hydrogenation of this compound has been compared to its cis isomer and other pentene isomers over palladium catalysts. researchgate.net
Atmospheric Chemistry: As a volatile organic compound (VOC), this compound's reactions in the atmosphere, particularly with hydroxyl radicals and ozone, are of significant interest due to their impact on air quality. sigmaaldrich.comnih.gov
Spectroscopy and Physical Chemistry: The spectroscopic properties of this compound, including its infrared, NMR, and mass spectra, are extensively studied to understand its molecular structure and properties. nih.govnist.govchemicalbook.com
Interactive Data Tables
Below are interactive tables summarizing key data for this compound.
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H10 | nih.govscbt.com |
| Molecular Weight | 70.13 g/mol | ontosight.aisigmaaldrich.com |
| IUPAC Name | (E)-pent-2-ene | nih.gov |
| CAS Number | 646-04-8 | nih.gov |
| Boiling Point | 36.3 °C | nih.gov |
| Melting Point | -140.2 °C | nih.gov |
| Density | 0.649 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | 1.3793 at 20 °C | nih.gov |
Spectroscopic Data References for this compound
| Spectroscopic Technique | Availability | Source |
| 1H NMR | Spectrum available | chemicalbook.com |
| GC-MS | Data available | nih.gov |
| Infrared (IR) Spectra | Data available | nih.govnist.gov |
| Mass Spectrometry | Data available | nih.govnist.gov |
Structure
3D Structure
Properties
IUPAC Name |
(E)-pent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMOXUPEWRXHJS-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Isomeric SMILES |
CC/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
| Record name | 2-PENTENE, (E)- | |
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DSSTOX Substance ID |
DTXSID50891268 | |
| Record name | (2E)-2-Pentene | |
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Molecular Weight |
70.13 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-pentene, (e)- is a colorless liquid with a hydrocarbon odor. Usually in technical grade as a mixture of isomers. Used as a solvent, in organic synthesis, and as a polymerization inhibitor., Liquid; bp = 36.3 deg C; [HSDB] Colorless liquid with an odor of hydrocarbons; Technical grade is mixture of isomers; [CAMEO] Colorless liquid; bp = 36-37 deg C; [MSDSonline] | |
| Record name | 2-PENTENE, (E)- | |
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| Record name | trans-2-Pentene | |
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Boiling Point |
36.3 °C | |
| Record name | TRANS-2-PENTENE | |
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Flash Point |
less than -4 °F (NFPA, 2010), BELOW -4 °F (BELOW -20 °C) (CLOSED CUP) | |
| Record name | 2-PENTENE, (E)- | |
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| Record name | TRANS-2-PENTENE | |
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Solubility |
Soluble in benzene; miscible in ethanol, ethyl ether, In water, 203 mg/l @ 25 °C | |
| Record name | TRANS-2-PENTENE | |
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Density |
0.6431 @ 25 °C/4 °C, Density: 0.6482 @ 20 °C/4 °C; 0.5824 @ 80 °C/4 °C; 0.6675 @ 0 °C/4 °C | |
| Record name | TRANS-2-PENTENE | |
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Vapor Density |
2.4 (Air= 1) | |
| Record name | TRANS-2-PENTENE | |
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Vapor Pressure |
506.0 [mmHg], 5.06X10+2 mm Hg @ 25 °C | |
| Record name | trans-2-Pentene | |
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Color/Form |
Liquid | |
CAS No. |
646-04-8, 109-68-2, 58718-78-8, 68956-55-8 | |
| Record name | 2-PENTENE, (E)- | |
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| Record name | trans-2-Pentene | |
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| Record name | 2-Pentene | |
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| Record name | trans-2-Pentene | |
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| Record name | 2-Pentene | |
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| Record name | 2-Pentene, (2E)- | |
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| Record name | 2-PENTENE, (2E)- | |
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| Record name | TRANS-2-PENTENE | |
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Melting Point |
-140.2 °C | |
| Record name | TRANS-2-PENTENE | |
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Synthetic Strategies and Production Methodologies for Trans 2 Pentene
Catalytic Dehydrogenation of Saturated Hydrocarbons to trans-2-Pentene (B94610)
Catalytic dehydrogenation is a principal industrial route for converting saturated alkanes, such as n-pentane, into their corresponding alkenes. This endothermic process involves the removal of hydrogen atoms from the alkane backbone, necessitating high temperatures and specialized catalysts to achieve efficient conversion and selectivity towards the desired olefin isomer.
The efficacy of alkane dehydrogenation hinges on the catalyst system employed. Transition metals are at the forefront of this technology due to their ability to activate C-H bonds.
Platinum (Pt)-based catalysts are widely used, often supported on materials like alumina (B75360) (Al₂O₃) or zeolites such as ZSM-5. sciengine.comresearchgate.net The addition of promoters, like tin (Sn) or potassium (K), is crucial for enhancing catalyst performance. For instance, studies on Pt-MFI (MFI framework type zeolite) catalysts have shown that the introduction of potassium can significantly influence both the activity and the product distribution in n-pentane dehydrogenation. nih.govacs.org Research indicates that increasing the potassium content can modulate the selectivity, with 2-pentenes (a mix of cis and trans isomers) being a predominant product. nih.govacs.org For example, a 0.2K-Pt-MFI catalyst at 400 °C yielded a product distribution where 2-pentenes accounted for 62.6% of the products at a low conversion level. nih.govacs.org
Iridium (Ir)-based pincer complexes have also emerged as highly effective catalysts. A notable example involves an iridium pincer complex, Ir(2,6-bis[di(isopropyl)phosphinomethyl]phenyl)(C₂H₄), which demonstrates high yields for n-pentane dehydrogenation. Under specific conditions (240°C, 2 atm ethylene), this system can achieve quantitative conversion of n-pentane with over 90% selectivity for this compound.
Ruthenium (Ru) is another transition metal investigated for this purpose. Theoretical studies using density functional theory (DFT) have explored the dehydrogenation of n-pentane on Ru(0001) surfaces, showing that the formation of pent-2-ene is a potential pathway. cardiff.ac.ukacs.org
| Catalyst System | Support/Promoter | Key Findings | Reference |
|---|---|---|---|
| Platinum (Pt) | K-promoted MFI Zeolite | Potassium content modulates activity and selectivity. At 400 °C, 0.2K-Pt-MFI yields 62.6% 2-pentenes. | nih.govacs.org |
| Platinum (Pt) | [Fe]-ZSM-5 Zeolite | Excellent activity and stability attributed to high dispersion of Pt on the support. | sciengine.com |
| Iridium (Ir) | Pincer Complex | Quantitative conversion of n-pentane with >90% selectivity for this compound at 240°C. | |
| Ruthenium (Ru) | Ru(0001) Surface (Theoretical) | DFT studies show pent-2-ene formation is a favorable pathway. | cardiff.ac.ukacs.org |
Optimizing the industrial production of this compound via dehydrogenation involves balancing several factors to maximize yield and minimize costs. Key process variables include temperature, pressure, and the weight hourly space velocity (WHSV). The reaction is typically carried out at temperatures between 400–600 °C. sciengine.comugr.es
Process intensification techniques, such as reactive distillation, are being explored to improve efficiency. Reactive distillation combines chemical reaction and product separation into a single unit, which can shift reaction equilibrium and improve conversion for equilibrium-limited reactions like dehydrogenation. mdpi.com
A significant challenge in industrial dehydrogenation is catalyst deactivation, which primarily occurs due to coking—the deposition of carbonaceous materials on the catalyst surface. This necessitates periodic catalyst regeneration cycles. Catalyst design aims to mitigate this; for example, adding metals like Gd to ZSM-5 catalysts has been shown to prevent the formation of complex aromatic coke. researchgate.net
Furthermore, the product stream from n-pentane dehydrogenation is a mixture of isomers (1-pentene, cis-2-pentene (B165939), this compound) and unreacted pentane (B18724). nih.govacs.org The boiling points of these C5 components are very close, making their separation by conventional distillation energy-intensive. scispace.com Therefore, process optimization also extends to the separation section, where techniques like extractive distillation may be employed to isolate the desired this compound isomer. scispace.com
Selective Partial Hydrogenation of Alkynes for this compound Generation
An alternative synthetic route to this compound is the selective partial hydrogenation of 2-pentyne. This method offers a direct path to the alkene, and the stereochemical outcome (cis or trans) can be controlled by the choice of catalyst and reaction conditions. askfilo.comlibretexts.org
To produce this compound from 2-pentyne, an anti-addition of hydrogen across the triple bond is required. The classic and most reliable method for achieving this is the dissolving metal reduction. askfilo.comaskfilo.com This reaction typically uses sodium (Na) or lithium (Li) metal dissolved in liquid ammonia (B1221849) (NH₃) at low temperatures. libretexts.orgaskfilo.com The mechanism involves the transfer of electrons from the metal to the alkyne, creating a radical anion intermediate. Subsequent protonation by the ammonia solvent and a second electron transfer and protonation step lead to the formation of the more stable trans-alkene. libretexts.org
While effective, the dissolving metal reduction has limitations for industrial scale-up. This has spurred research into alternative heterogeneous and homogeneous catalyst systems. Some advanced systems that favor trans-alkene formation include certain ruthenium and silver complexes, which operate via an associative mechanism rather than the typical Horiuti-Polanyi mechanism seen in many heterogeneous hydrogenations. chinesechemsoc.org For example, cationic nickel confined in zeolite (Ni@Y) has been reported to catalyze selective hydrogenation and produces trans-olefins from non-terminal alkynes, a result more typical of homogeneous catalysis. chinesechemsoc.org
| Reagent/Catalyst System | Product | Mechanism/Key Feature | Reference |
|---|---|---|---|
| Sodium (Na) in liquid Ammonia (NH₃) | This compound | Dissolving metal reduction; anti-addition of hydrogen. | askfilo.comaskfilo.com |
| Lindlar's Catalyst (e.g., Pd/CaCO₃, poisoned) | cis-2-Pentene | Poisoned catalyst stops reduction at the alkene; syn-addition of hydrogen. | askfilo.combrainly.comjove.com |
| Cationic Nickel in Zeolite (Ni@Y) | trans-Olefins observed | Heterogeneous catalyst that mimics homogeneous catalysis. | chinesechemsoc.org |
The principles of green chemistry aim to design chemical processes that are more environmentally benign. kahedu.edu.in In the context of alkyne hydrogenation, this involves moving away from stoichiometric reagents like sodium metal and developing more sustainable catalytic methods.
One approach is the use of transfer hydrogenation, which employs a stable, easily handled hydrogen donor in place of high-pressure hydrogen gas. Formic acid has been successfully used as a hydrogen donor in the presence of palladium catalysts for the semireduction of alkynes. organic-chemistry.org By tuning the reaction conditions with a combination of a Brønsted acid and a Pd(0) complex, the reaction can be selectively directed to produce trans-alkenes. organic-chemistry.org
This compound as a Chemical Intermediate in Organic Synthesis
This compound is a valuable building block in the chemical industry, primarily serving as an intermediate in the synthesis of other compounds. ontosight.ainih.gov Its carbon-carbon double bond is the site of its reactivity, allowing it to participate in a variety of addition reactions.
Key synthetic applications include:
Polymer Production : 2-Pentene (B8815676) isomers are used as co-monomers in the production of specialty plastics and petroleum resins. nih.govontosight.ai
Synthesis of sec-Amyl Alcohols : this compound can be hydrated to produce secondary amyl alcohols, which are used as solvents and intermediates. nih.gov
Oxidation : It can be oxidized, for example with a peroxycarboxylic acid, to form an epoxide (trans-2,3-epoxypentane). Epoxides are versatile intermediates for synthesizing a range of other functionalized molecules.
Halogenation : The reaction of this compound with halogens like bromine (Br₂) results in the anti-addition across the double bond to form a dihalogenated compound, (2R,3S)-2,3-dibromopentane, as a racemic mixture. askfilo.comchegg.com
Hydrohalogenation : It reacts with hydrogen halides such as hydrogen chloride (HCl) to produce halogenated alkanes.
Further Hydrogenation : this compound can be fully hydrogenated to pentane using a metal catalyst like palladium or platinum. Studies have shown that the rate of hydrogenation of this compound is slower than that of its cis isomer and 1-pentene (B89616) over a Pd/alumina catalyst. researchgate.net
Metathesis : In the presence of appropriate catalysts, 2-pentene can undergo metathesis reactions to form 2-butene (B3427860) and 3-hexene (B12438300), which is a route to redistribute olefin chains. mdpi.com
The versatility of this compound in these transformations underscores its importance as a fundamental intermediate in organic synthesis for producing a wide array of commercially relevant chemicals. ontosight.ainih.gov
Advanced Reactivity and Mechanistic Investigations of Trans 2 Pentene Transformations
Catalytic Hydrogenation of trans-2-Pentene (B94610)
The catalytic hydrogenation of alkenes is a fundamental and widely utilized transformation in organic chemistry, involving the addition of hydrogen across the carbon-carbon double bond to yield a saturated alkane. libretexts.org In the case of this compound, this reaction produces pentane (B18724). The process is typically carried out in the presence of a heterogeneous metal catalyst, with palladium-based systems being particularly effective due to their high activity. libretexts.orgmasterorganicchemistry.com The reaction is exothermic, with the breaking of a C-C π bond and a H-H σ bond and the formation of two new C-H σ bonds. masterorganicchemistry.com
Heterogeneous Catalysis with Palladium-Based Systems
Palladium is a highly selective metal for hydrogenation reactions. acs.org Supported palladium catalysts, such as palladium on activated carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃), are commonly employed to maximize the active surface area and enhance catalytic efficiency. libretexts.orgmasterorganicchemistry.comacs.org The mechanism of hydrogenation on these solid surfaces is a heterogeneous process, occurring at the interface between the solid catalyst and the fluid phase (liquid or gas) containing the reactants. libretexts.org
Surface Adsorption Phenomena and Chemisorption Modes (σ-bonded, π-bonded, di-σ-bonded)
The catalytic hydrogenation of this compound on a palladium surface begins with the adsorption of the reactants onto the catalyst. The alkene is typically adsorbed onto the metal surface through the interaction of its π-bond with the vacant orbitals of the palladium atoms, forming a π-bonded complex. libretexts.orgmasterorganicchemistry.com Simultaneously, molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into atomic hydrogen, which binds to the metal. masterorganicchemistry.comkhanacademy.org
Following the initial π-adsorption, the reaction proceeds via the Horiuti-Polanyi mechanism, which involves the stepwise addition of hydrogen atoms to the alkene. researchgate.netsemanticscholar.org This mechanism involves the transformation of the π-bonded alkene into a σ-bonded intermediate. This can occur through the formation of a half-hydrogenated state, an alkyl-metal intermediate, which is σ-bonded to the surface. An alternative intermediate state is the di-σ-bonded species, where the original double bond is broken, and each of the two carbon atoms forms a σ-bond with the palladium surface. These surface-bound intermediates are crucial for the subsequent hydrogen insertion steps that lead to the final alkane product, which then desorbs from the surface. libretexts.org
Influence of Catalyst Morphology (Single Crystals vs. Nanoparticles) on this compound Hydrogenation
The catalytic activity and selectivity of palladium in hydrogenation reactions are highly dependent on its physical form, specifically its morphology. The influence of catalyst structure is often studied by comparing well-defined single-crystal surfaces with supported nanoparticles of varying sizes. researchgate.netrsc.org
For palladium catalysts, high dispersion, which corresponds to smaller nanoparticle sizes (typically below 3 nm), is often considered a primary asset for achieving high performance. acs.org Studies on propylene hydrogenation have shown that smaller Pd particles are more active than larger ones. sc.edu However, the relationship is not always linear; some studies on ethylene hydrogenation have reported that activity can be independent of particle size within a certain range (e.g., 1–6 nm) or even increase with larger particles, suggesting that the nature of the support and the specific reaction conditions play a significant role. sc.edu
Single-site catalysts, where individual palladium atoms are anchored into a support matrix, represent the ultimate limit of particle size reduction and have demonstrated exceptionally high activity and selectivity in hydrogenation. recercat.catsonar.ch This enhanced performance is attributed to the unique electronic properties of the isolated Pd sites, which facilitate facile hydrogen activation and optimal adsorption of the hydrocarbon reactant. recercat.cat In contrast, different crystallographic faces of palladium single crystals can exhibit different catalytic behaviors, highlighting the structure-sensitive nature of hydrogenation reactions. For instance, Pd nanocubes with more open {100} faces show different activity compared to shapes dominated by other facets. researchgate.net
| Catalyst Morphology | Mean Pd Particle Size | Relative Activity | Observations |
| Pd Nanoparticles | < 3 nm | High | High dispersion is generally considered beneficial for performance. acs.org |
| Pd Nanoparticles | 3-8 nm | Varies | Activity can increase with particle size for some reactions (e.g., ethylene hydrogenation on Pd/SiO₂). sc.edu |
| Pd Single Crystals | N/A | Varies by face | Activity is dependent on the exposed crystallographic plane (e.g., {100} vs. {111}). acs.org |
| Single-Site Pd | Atomic Dispersion | Very High | Facile hydrogen activation and optimized reactant adsorption lead to superior activity and selectivity. recercat.catsonar.ch |
Role of Subsurface Hydrogen in Catalytic Activity for this compound Hydrogenation
During hydrogenation reactions, palladium has the unique ability to absorb significant quantities of hydrogen into its bulk lattice, forming palladium hydride (PdHₓ), specifically the β-hydride phase under typical reaction conditions. researchgate.netnih.gov This absorbed hydrogen is not merely a spectator; it plays a crucial role in the catalytic cycle. Subsurface hydrogen can diffuse to the catalyst surface and participate directly in the hydrogenation of the adsorbed alkene. researchgate.net
The presence of this subsurface hydrogen reservoir is particularly associated with unselective, or total, hydrogenation that converts alkenes completely to alkanes. researchgate.netnih.gov Operando studies, which monitor the catalyst under actual reaction conditions, have confirmed the presence of palladium hydride during ethylene hydrogenation. acs.orgrsc.org The nature of the catalyst support material can also influence the catalytic activity by affecting the rate at which this stored subsurface hydrogen is released from the palladium particles to the active surface sites. acs.org The population of these subsurface sites by hydrogen is a key factor governing the hydrogenation events occurring on the palladium surface. nih.gov
Kinetic and Thermodynamic Aspects of this compound Hydrogenation Rates
Kinetic studies of the hydrogenation of pentene isomers on a 1% Pd/alumina catalyst have revealed that this compound has the slowest reaction rate compared to its isomers. researchgate.net The observed order of reactivity is cis-2-pentene (B165939) > 1-pentene (B89616) > this compound. researchgate.net
| Pentene Isomer | Relative Hydrogenation Rate |
| cis-2-Pentene | Fastest |
| 1-Pentene | Intermediate |
| This compound | Slowest |
Data from a study on a 1% Pd/alumina catalyst. researchgate.net
The lower reactivity of this compound is primarily attributed to its greater thermodynamic stability compared to the cis and terminal isomers. researchgate.net Thermodynamically, the hydrogenation of this compound to pentane is an exothermic process.
The standard enthalpy of formation (ΔfH°) for gaseous this compound is -35.9 kJ/mol, while for gaseous pentane it is -146.6 kJ/mol. The standard enthalpy of formation for H₂ is 0 kJ/mol by definition. The enthalpy of reaction (ΔrH°) can be calculated as:
ΔrH° = ΣΔfH°(products) - ΣΔfH°(reactants) ΔrH° = [ΔfH°(pentane)] - [ΔfH°(this compound) + ΔfH°(H₂)] ΔrH° = [-146.6 kJ/mol] - [-35.9 kJ/mol + 0 kJ/mol] = -110.7 kJ/mol
This confirms the thermodynamically favorable nature of the hydrogenation reaction.
| Compound | State | Standard Enthalpy of Formation (ΔfH°) |
| This compound | Gas | -35.9 kJ/mol |
| Pentane | Gas | -146.6 kJ/mol |
| Calculated Enthalpy of Hydrogenation | Gas | -110.7 kJ/mol |
Thermodynamic data sourced from the NIST WebBook. nist.gov
Ligand Design and Selectivity Control in this compound Hydrogenation
While the term "ligand design" is most commonly associated with homogeneous catalysis, the underlying principles of modifying the catalyst's electronic and steric environment to control selectivity are also applicable to heterogeneous systems. rsc.orgresearchgate.net In the context of palladium-catalyzed hydrogenation of this compound, selectivity control primarily involves preventing unwanted side reactions, such as double-bond isomerization, which can occur on the catalyst surface. masterorganicchemistry.com
The selectivity of heterogeneous palladium catalysts can be tuned by several methods. The addition of promoters or modifiers to the catalyst formulation can alter the adsorption energies of reactants and intermediates. recercat.cat For example, the Lindlar catalyst (palladium on calcium carbonate poisoned with lead) is designed to selectively hydrogenate alkynes to cis-alkenes by deactivating the most active sites that would otherwise lead to over-reduction to the alkane. wisc.edu
Similarly, stabilizing palladium nanoparticles with dendrimers or polymers can create a specific chemical environment around the active sites. researchgate.net This can lead to high chemoselectivity, allowing for the hydrogenation of a C=C double bond in a polyfunctional molecule without affecting other reducible groups. researchgate.net The interaction between the palladium particles and the support material also plays a crucial role in determining selectivity, as it can influence the electronic state and geometry of the active palladium sites. sc.edu By carefully selecting supports and additives, it is possible to tailor the catalytic system to favor the direct hydrogenation of this compound to pentane while minimizing competing reaction pathways.
High-Pressure Studies in this compound Hydrogenation Systems
High-pressure conditions can significantly influence the thermodynamics and kinetics of hydrogenation reactions. In the context of alkene hydrogenation, elevated hydrogen pressure generally increases the concentration of hydrogen on the catalyst surface, which can enhance the reaction rate. mdpi.commdpi.com Studies on the hydrogenation of C5 alkenes, including this compound, over palladium catalysts have revealed that this compound is the least reactive isomer compared to 1-pentene and cis-2-pentene. researchgate.net The slow rate of hydrogenation for trans-isomers is often attributed to their greater thermodynamic stability and stronger bonding, which affects their adsorption and subsequent reaction on the catalyst surface. researchgate.net
Isomerization Reactions of this compound
Double-Bond Migration Mechanisms on Lewis Acid Sites
The isomerization of pentenes, including the conversion of this compound to its isomers, is a critical reaction in petroleum chemistry, often catalyzed by solid acids. The mechanism of this double-bond migration (DBM) is highly dependent on the nature of the Lewis acid sites (LASs) on the catalyst. researchgate.net Investigations using catalysts such as dealuminated zeolite β (Si-Beta) and AlCl₃ supported on γ-Al₂O₃ have elucidated distinct mechanistic pathways for these transformations. researchgate.netresearchgate.net These mechanisms involve the formation of key intermediates, such as σ-bonded allylic species, which facilitate the shift of the double bond. acs.org
Mechanistic Pathways (e.g., AB-AD, AD-AB) in Pentene Isomerization
The isomerization of pentenes on Lewis acid sites proceeds through two primary mechanistic pathways: an abstraction-addition (AB-AD) mechanism and an addition-abstraction (AD-AB) mechanism. acs.org The dominant pathway is determined by the specific catalyst and its surface properties.
AB-AD Mechanism: This pathway involves the initial abstraction of a hydrogen atom to form an allylic intermediate, followed by the addition of a hydrogen atom at a different position to yield the isomerized alkene. On an AlCl₃@γ-Al₂O₃ catalyst, the conversion of 1-pentene to both cis-2-pentene and this compound occurs concurrently through this AB-AD mechanism. researchgate.net
AD-AB Mechanism: This pathway begins with the addition of a hydrogen to the double bond, forming an alkyl intermediate, followed by the abstraction of a different hydrogen to create the new double bond. The transformation of cis-2-pentene into this compound on a Si-Beta catalyst is a key example of the AD-AB mechanism. researchgate.netresearchgate.net
| Catalyst | Reaction | Dominant Mechanism | Reference |
|---|---|---|---|
| Si-Beta | 1-Pentene → cis-2-Pentene | AB-AD (Abstraction-Addition) | researchgate.net |
| Si-Beta | cis-2-Pentene → this compound | AD-AB (Addition-Abstraction) | researchgate.net |
| AlCl₃@γ-Al₂O₃ | 1-Pentene → cis-2-Pentene & this compound | AB-AD (Abstraction-Addition) | researchgate.net |
Influence of Catalyst Acidity and Surface Hydroxyl Groups on this compound Isomerization
The acidity and surface structure of the catalyst play a pivotal role in directing the isomerization of this compound and its isomers. Both Lewis and Brønsted acid sites are involved, and their interplay governs the reaction pathways. researchgate.net The presence of surface hydroxyl groups (e.g., silanol nests in zeolites) is particularly significant.
On catalysts like Si-Beta, which possess abundant weak Brønsted acidic silanol nests, these hydroxyl groups are crucial for the AD-AB mechanism that facilitates the cis-trans isomerization between cis-2-pentene and this compound. researchgate.netacs.org In contrast, on AlCl₃@γ-Al₂O₃, which lacks these hydroxyl groups, the cis-trans transformation proceeds through a more complex route: cis-2-pentene first isomerizes back to 1-pentene, which is then converted to this compound via the AB-AD mechanism. acs.org
The strength of the acid sites also influences the product distribution. Studies on 1-pentene conversion show a clear correlation between catalyst acid strength and the formation of different products, including isomerized cis/trans-2-pentenes and oligomers. researchgate.net For zeolites, both acidity and shape selectivity are determining factors. The isomerization of trans-2-butene, a similar internal alkene, is influenced by the shape selectivity of the zeolite channels in addition to the catalyst's acidity. researchgate.net This suggests that for this compound, steric constraints within the catalyst pores, combined with the nature and density of acid sites, dictate the reaction's efficiency and selectivity.
Interconversion Dynamics with Pentene Isomers (1-Pentene, cis-2-Pentene)
The isomerization of pentenes is a dynamic process involving the interconversion of 1-pentene, cis-2-pentene, and this compound. The relative rates and equilibrium positions are dictated by the catalyst and reaction conditions. Over a 1% Pd/alumina catalyst, 1-pentene readily isomerizes to the more stable internal alkenes, cis- and this compound. researchgate.net Conversely, the isomerization of the internal alkenes to 1-pentene is very minimal. researchgate.net
During hydrogenation reactions, these isomerization dynamics occur simultaneously. When cis-2-pentene is hydrogenated, this compound is formed through isomerization and subsequently begins to hydrogenate as well. researchgate.net This indicates a rapid equilibration between the two 2-pentene (B8815676) isomers under these conditions. The relative reactivity for hydrogenation over this catalyst follows the order: cis-2-pentene > 1-pentene > this compound. researchgate.net Because this compound is the most thermodynamically stable and least reactive isomer, it tends to accumulate during the reaction. researchgate.net
| Isomer | Relative Rate of Hydrogenation | Isomerization Behavior | Reference |
|---|---|---|---|
| cis-2-Pentene | Highest | Isomerizes to this compound | researchgate.net |
| 1-Pentene | Intermediate | Readily isomerizes to internal alkenes (cis- and this compound) | researchgate.net |
| This compound | Lowest | Minimal isomerization to 1-pentene | researchgate.net |
Electrophilic Addition Reactions of this compound
The carbon-carbon double bond in this compound is a region of high electron density, making it nucleophilic and susceptible to attack by electrophiles. utdallas.edu Electrophilic addition is a fundamental reaction for alkenes, where the π bond is broken to form two new σ bonds. libretexts.org
The general mechanism involves a two-step process. First, the π electrons of this compound attack an electrophile (such as the proton from a strong acid like HBr). libretexts.orgpressbooks.pub This initial attack breaks the π bond and forms a new σ bond between one of the double-bonded carbons and the electrophile. This step results in the formation of a carbocation intermediate on the adjacent carbon. libretexts.orgpressbooks.pub In the second step, a nucleophile (such as the bromide anion, Br⁻) attacks the positively charged carbocation, forming the final addition product. libretexts.orglibretexts.org
For a symmetrical alkene like this compound, the addition of a protic acid like HCl or HBr results in a single constitutional isomer, 3-halopentane, as the two carbons of the double bond are electronically equivalent. The reaction proceeds through the more stable secondary carbocation intermediate. libretexts.org This reaction is typically exothermic, with the resulting alkyl halide being more stable than the initial reactants. libretexts.org A variety of electrophiles can add across the double bond, including hydrogen halides (HCl, HBr, HI) and, with the use of a strong acid catalyst, water. pressbooks.pub
Halogenation Mechanisms (e.g., Bromination of this compound)
The halogenation of alkenes, such as the bromination of this compound, is an electrophilic addition reaction. The process is initiated when the electron-rich pi (π) bond of the alkene attacks a bromine molecule (Br₂). study.comstudy.com This interaction causes the bromine-bromine bond to polarize, leading to heterolytic cleavage. libretexts.org One bromine atom, acting as an electrophile, bonds to both carbons of the former double bond, while the other leaves as a bromide ion (Br⁻). study.comlibretexts.org This initial step does not form a simple carbocation but rather a cyclic bromonium ion intermediate. study.comaskfilo.com
Role of Cyclic Intermediates (e.g., Bromonium Ions) in this compound Reactions
The formation of a cyclic bromonium ion is crucial for explaining the observed stereochemistry of the halogenation reaction. libretexts.org This three-membered ring intermediate involves the bromine atom shielding one face of the molecule. libretexts.org Consequently, the subsequent nucleophilic attack by the bromide ion can only occur from the opposite, unshielded face. libretexts.orglibretexts.org This obligatory backside attack is what dictates the anti-addition stereochemistry. study.comlibretexts.org
If the reaction proceeded through a planar carbocation intermediate instead, free rotation around the carbon-carbon single bond would be possible. study.com A planar carbocation could be attacked by the nucleophile from either the top or bottom face. study.com This would lead to a mixture of both syn- and anti-addition products, resulting in four possible stereoisomers rather than the two enantiomers that are actually formed. study.comstudy.com Therefore, the specific stereochemical outcome provides strong evidence for the existence of the cyclic bromonium ion intermediate. study.com
Hydrohalogenation Pathways of this compound
The hydrohalogenation of this compound involves the addition of a hydrogen halide, such as hydrogen bromide (HBr), across the double bond. leah4sci.com This electrophilic addition reaction proceeds via a two-step mechanism involving a carbocation intermediate. chadsprep.compressbooks.pub In the first step, the alkene's pi electrons attack the electrophilic proton of the HBr, forming a C-H bond and a carbocation. pressbooks.publibretexts.org
According to Markovnikov's rule, when an unsymmetrical reagent is added to an unsymmetrical alkene, the hydrogen atom adds to the carbon that already has more hydrogen atoms. libretexts.orgmasterorganicchemistry.com However, in this compound, the two carbons of the double bond are equally substituted (each is bonded to one hydrogen and one alkyl group). Therefore, protonation can occur at either carbon (C2 or C3), leading to the formation of two different secondary carbocation intermediates. This results in a mixture of two constitutional isomers as the final products: 2-bromopentane and 3-bromopentane. quora.com The reaction is not stereospecific because the intermediate carbocation is planar, allowing the bromide ion to attack from either face, which can result in a mixture of stereoisomers. chadsprep.com
Hydroformylation of this compound
Hydroformylation, also known as the oxo process, is a significant industrial reaction that converts alkenes into aldehydes. nih.gov The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of the alkene, using a catalyst in the presence of carbon monoxide and hydrogen gas (synthesis gas). nih.govmorressier.com
Catalytic Systems and Ligand Effects (Rh, Pt, Ru complexes) in this compound Hydroformylation
The hydroformylation of alkenes is typically catalyzed by transition metal complexes, with rhodium-based catalysts being particularly effective and widely used in industrial applications. rsc.orgmatthey.com These catalysts often consist of a rhodium center complexed with phosphine ligands, such as triphenylphosphine (PPh₃). matthey.com Platinum (Pt) and Ruthenium (Ru) complexes are also utilized as catalysts for this transformation. uva.nl
The ligands play a critical role in modifying the catalyst's activity and, crucially, its selectivity. rsc.org Both the steric bulk and the electronic properties of the phosphine ligands influence the reaction's outcome. For instance, bulky ligands can sterically direct the regioselectivity of the addition. The electronic nature of the ligand, such as its basicity or pi-accepting ability, also affects the rates of key steps in the catalytic cycle and can be tuned to favor the formation of linear over branched aldehydes. uva.nlrsc.org For example, N-pyrrolylphosphine ligands have demonstrated excellent selectivity towards linear aldehydes in butene hydroformylation. rsc.org
| Metal Center | Common Ligand Types | Key Effects of Ligands |
|---|---|---|
| Rhodium (Rh) | Triphenylphosphine, Bisphosphines (e.g., Naphos), Phosphites | Control activity and regioselectivity (linear vs. branched) |
| Platinum (Pt) | Bisphosphines (e.g., DPPF) | Can achieve high regioselectivity, often requires promoters |
| Ruthenium (Ru) | PNN ligands | Can be used in isomerization-hydroformylation tandem reactions |
Regioselectivity and Linear Aldehyde Formation from this compound
A primary challenge in the hydroformylation of internal alkenes like this compound is controlling the regioselectivity. The reaction can yield two isomeric aldehyde products: the linear aldehyde (hexanal) and a branched aldehyde (2-methylpentanal). For many commercial applications, the linear aldehyde is the more valuable product.
Achieving high selectivity for the linear aldehyde from an internal alkene is difficult. Many advanced catalytic systems are designed to first isomerize the internal alkene to a terminal alkene (in situ). For this compound, the catalyst would promote its conversion to 1-pentene. The terminal alkene can then be hydroformylated with a much higher preference for the linear product. uva.nl Catalyst systems based on rhodium with specific bidentate phosphine ligands, such as Naphos and dibenzophosphole-based ligands, have shown high activity and regioselectivity for the hydroformylation of internal alkenes to linear aldehydes. uva.nl
Pressure and Temperature Dependencies in this compound Hydroformylation
The hydroformylation of alkenes, an industrial process for aldehyde synthesis, is significantly influenced by reaction conditions such as temperature and pressure. In the case of internal alkenes like this compound, these parameters are crucial for controlling reaction rates and product selectivity. Generally, increasing the total pressure of syngas (a mixture of carbon monoxide and hydrogen) promotes the hydroformylation reaction. mdpi.com Higher pressures increase the concentration of dissolved CO and H₂ in the reaction medium, which typically leads to a higher reaction rate.
Temperature has a dual effect on the hydroformylation process. An increase in temperature generally accelerates the reaction rate. researchgate.net However, excessively high temperatures can negatively impact selectivity. For instance, in the hydroformylation of other alkenes, elevated temperatures have been shown to favor competing side reactions such as hydrogenation and isomerization. researchgate.netacs.org Finding an optimal temperature is therefore essential to maximize the yield of the desired aldehyde products while minimizing the formation of byproducts. For internal alkenes, which are less reactive than their terminal counterparts, harsher conditions may be required, making the balance of temperature and pressure even more critical. acs.orgresearchgate.net
| Parameter | Effect on Reaction Rate | Effect on Selectivity | General Observation |
|---|---|---|---|
| Temperature Increase | Increases | May Decrease | Accelerates aldehyde formation but can increase hydrogenation and isomerization byproducts. researchgate.net |
| Pressure Increase (CO/H₂) | Increases | Can Improve | Higher reactant concentration boosts the primary reaction rate. mdpi.com |
Competing Reactions (Isomerization, Hydrogenation) during this compound Hydroformylation
During the hydroformylation of this compound, the desired reaction to form aldehydes competes with several side reactions, primarily isomerization and hydrogenation. acs.org
Isomerization: Under typical hydroformylation conditions, the metal catalyst (often rhodium-based) can catalyze the migration of the double bond along the carbon chain. acs.orgnih.gov this compound can isomerize to cis-2-pentene or, more significantly, to 1-pentene. The hydroformylation of the resulting 1-pentene, a terminal alkene, is generally much faster and leads to a different product distribution, primarily hexanal. This isomerization-hydroformylation tandem can be exploited to produce linear aldehydes from internal alkenes. acs.org
Hydrogenation: The hydrogen gas present in the syngas mixture can lead to the hydrogenation of the alkene substrate. nih.gov In this competing reaction, this compound is reduced to n-pentane. This reaction is thermodynamically more favorable than hydroformylation, so the process must be under kinetic control to favor aldehyde production. acs.org Furthermore, the aldehyde products themselves can be hydrogenated to form alcohols (e.g., 2-methylpentanol and hexanol). acs.org The extent of these hydrogenation reactions is highly dependent on the catalyst system, temperature, and the partial pressure of hydrogen. mdpi.comresearchgate.net
Oxidation Reactions of this compound
Epoxidation Chemistry of this compound using Peroxycarboxylic Acids
The epoxidation of this compound involves the reaction of the alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. libretexts.orgleah4sci.com This reaction is a type of electrophilic addition where an oxygen atom is transferred from the peroxy acid to the double bond of the alkene. libretexts.org
The mechanism is a concerted process, often referred to as the "Butterfly Mechanism," where all bond-forming and bond-breaking steps occur simultaneously through a cyclic transition state. libretexts.orgucalgary.ca The π bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. leah4sci.comucalgary.ca This process is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. ucalgary.ca Consequently, the epoxidation of this compound results in the formation of trans-2,3-epoxypentane. libretexts.org
Atmospheric Oxidation and Degradation Pathways of this compound
This compound released into the atmosphere is primarily removed through oxidation reactions with photochemically generated species. The most significant of these oxidants are hydroxyl radicals (•OH) and ozone (O₃). harvard.edu
During the daytime, the primary atmospheric degradation pathway for this compound is its reaction with hydroxyl radicals (•OH). harvard.edu The •OH radical is highly reactive and readily adds across the carbon-carbon double bond of the alkene. harvard.eduwitpress.com This addition is the dominant initial step and leads to the formation of a β-hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a β-hydroxyalkyl peroxy radical. Subsequent reactions of this peroxy radical contribute to complex chemical cycles in the troposphere, leading to the formation of various oxygenated volatile organic compounds and secondary organic aerosols.
The reaction of this compound with ozone, known as ozonolysis, is another important atmospheric removal process. researchgate.net The reaction mechanism, first proposed by Criegee, involves the electrophilic addition of ozone to the C=C double bond to form an unstable primary ozonide, or molozonide. mdpi.commsu.edubyjus.com This intermediate quickly decomposes through cycloreversion into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. mdpi.commsu.edu
These two fragments then recombine in a different orientation to form a more stable secondary ozonide. byjus.com In the case of this compound (CH₃-CH=CH-CH₂-CH₃), the initial cleavage of the double bond results in two Criegee intermediates and two primary carbonyls. The atmospheric degradation of the ozonide ultimately leads to the formation of stable carbonyl products. Cleavage of the C₂-C₃ double bond in this compound yields acetaldehyde (B116499) (from the CH₃-CH end) and propanal (from the CH-CH₂-CH₃ end). askiitians.com
Interactions with Chlorine Atoms (Cl•) and Nitrate (B79036) Radicals (NO3•)
The atmospheric fate of this compound is significantly influenced by its reactions with key atmospheric radicals, including chlorine atoms (Cl•) and nitrate radicals (NO3•). These reactions are particularly important in specific environments, such as the marine boundary layer at dawn for chlorine atoms and during nighttime for nitrate radicals.
The reaction between this compound and chlorine atoms proceeds primarily through the addition of the chlorine atom to the carbon-carbon double bond, with a smaller contribution from the abstraction of allylic hydrogen atoms. The high reactivity of alkenes towards chlorine atoms makes this a significant removal pathway in regions with elevated Cl• concentrations. Kinetic studies using relative rate techniques have determined the rate constant for the gas-phase reaction of atomic chlorine with this compound. The primary mechanism involves an electrophilic addition of the chlorine atom to the double bond.
Nitrate radicals (NO3•) are a major oxidant during the nighttime in the troposphere, formed from the reaction of nitrogen dioxide (NO2) with ozone (O3). The reaction of NO3• with alkenes like this compound is a rapid process that contributes to the nocturnal removal of these volatile organic compounds. The reaction mechanism is believed to proceed via the electrophilic addition of the NO3• radical to the C=C double bond, forming a nitrooxy alkyl radical. This initial adduct can then undergo further reactions, influencing the formation of secondary organic aerosols and other atmospheric components. Several studies have determined the rate constant for the reaction of this compound with NO3• radicals, highlighting its importance in nighttime atmospheric chemistry. colorado.eduacs.orgresearchgate.net
Table 1: Rate Constants for the Reaction of trans-2-Pentene with Cl• and NO3• Radicals at 298 K
| Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| Chlorine Atom (Cl•) | (3.58 ± 0.40) x 10⁻¹⁰ | Ezell et al. (2002) |
| Nitrate Radical (NO3•) | 6.7 x 10⁻¹³ | Atkinson (1991) colorado.edu |
Photochemical Transformation Kinetics of Gaseousthis compound
The dominant degradation pathway for gaseous this compound in the troposphere during daylight hours is through photochemical oxidation initiated by hydroxyl radicals (OH•). oecd.org The reaction with ozone (O3) also contributes to its removal, albeit to a lesser extent under typical atmospheric conditions. These reactions are critical in determining the atmospheric lifetime of this compound and its impact on air quality.
The reaction with OH radicals is the most significant phototransformation process for the majority of organic chemicals in the troposphere. oecd.org This reaction proceeds via the addition of the OH radical to the double bond, forming a hydroxyalkyl radical. This radical then reacts rapidly with molecular oxygen, initiating a chain of reactions that can lead to the formation of ozone and other secondary pollutants. The rate constant for the reaction of this compound with OH radicals has been experimentally determined.
Ozonolysis, the reaction with ozone, is another important atmospheric sink for alkenes. This reaction also involves an attack on the C=C double bond, leading to the formation of a primary ozonide which then decomposes into a Criegee intermediate and a carbonyl compound. The atmospheric lifetime (τ) of this compound with respect to these oxidants can be calculated using the following equation:
τ = 1 / (k * [Oxidant])
where 'k' is the rate constant of the reaction and '[Oxidant]' is the average atmospheric concentration of the respective oxidant. Based on the measured rate constants, the atmospheric half-life of this compound is estimated to be approximately 6 hours with respect to OH radicals and about 1 hour with respect to ozone, indicating its rapid removal from the atmosphere. nih.gov
Table 2: Kinetic Data for the Photochemical Transformation of Gaseous trans-2-Pentene at 25 °C (298 K)
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-life | Reference |
|---|---|---|---|
| Hydroxyl Radical (OH•) | 6.69 x 10⁻¹¹ | ~ 6 hours | HSDB (2023) nih.gov |
| Ozone (O3) | 3.15 x 10⁻¹⁶ | ~ 1 hour | HSDB (2023) nih.gov |
Atmospheric half-life calculated assuming average atmospheric concentrations of 5 x 10⁵ OH radicals per cm³ and 7 x 10¹¹ O3 molecules per cm³. nih.gov
Spectroscopic Characterization and Advanced Analytical Techniques for Trans 2 Pentene
Nuclear Magnetic Resonance (NMR) Spectroscopy for trans-2-Pentene (B94610) Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the molecular structure elucidation of organic compounds, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide complementary data essential for confirming its identity and differentiating it from its geometric isomer.
Proton NMR spectroscopy provides a detailed map of the hydrogen environments within the this compound molecule. The spectrum is characterized by distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups, as well as the vinylic protons (CH=CH) of the double bond. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.
For this compound (E-pent-2-ene), the spectrum typically shows five distinct proton environments. The protons attached to the double bond have characteristic chemical shifts in the downfield region (around 5.4 ppm). The chemical shifts for the alkyl portions of the molecule appear at lower, or more upfield, values. oup.com
Table 1: Typical ¹H NMR Chemical Shifts for this compound Data sourced from spectral databases. Solvent: CDCl₃.
| Assigned Protons | Chemical Shift (ppm) |
| CH₃ (at C1) | ~ 1.64 |
| CH (at C2) | ~ 5.41 |
| CH (at C3) | ~ 5.45 |
| CH₂ (at C4) | ~ 1.99 |
| CH₃ (at C5) | ~ 0.96 |
Carbon-13 (¹³C) NMR for Adsorbate Configuration Analysis on Surfaces
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a standard ¹³C NMR spectrum of this compound, all five carbon atoms are chemically non-equivalent, resulting in five distinct signals. docbrown.info The olefinic carbons (C2 and C3) resonate at significantly higher chemical shifts (further downfield) compared to the aliphatic carbons (C1, C4, and C5), a characteristic feature of unsaturated systems. docbrown.info
Beyond standard structural identification, ¹³C NMR serves as a powerful tool for investigating the interaction of this compound with surfaces, which is crucial for understanding its behavior in catalytic processes. rsc.org Solid-state NMR techniques, particularly the analysis of ¹³C spin-lattice relaxation times (T₁), can reveal the configuration of the molecule when adsorbed on a catalyst support like alumina (B75360). rsc.orgresearchgate.net
Research has shown that the mobility of individual atoms in an adsorbed molecule is reduced, leading to a decrease in their T₁ relaxation times compared to the bulk liquid. researchgate.net For alkenes like this compound, the carbon atoms of the C=C double bond exhibit a more significant reduction in their T₁ values upon adsorption. This indicates a stronger interaction with the surface through the π-electrons of the double bond, providing direct evidence for the molecule's adsorption geometry and the primary site of interaction. rsc.orgresearchgate.net
Table 2: Typical ¹³C NMR Chemical Shifts for this compound Data sourced from spectral databases. Solvent: CDCl₃.
| Carbon Atom | Chemical Shift (ppm) |
| C1 (CH₃) | ~ 17.8 |
| C2 (=CH) | ~ 125.5 |
| C3 (=CH) | ~ 133.2 |
| C4 (CH₂) | ~ 25.7 |
| C5 (CH₃) | ~ 13.7 |
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
Gas chromatography-mass spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for analyzing complex mixtures and identifying specific components, such as this compound in a reaction product stream.
In a GC/MS analysis, the gas chromatograph first separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. Due to differences in their physical properties, cis- and this compound can be separated chromatographically. As each separated component elutes from the column, it enters the mass spectrometer, which serves as a detector. The mass spectrometer generates a mass spectrum for each component, allowing for positive identification by comparing the spectrum to a library of known compounds. This technique is widely used for both qualitative and quantitative analysis in various chemical processes.
When a this compound molecule is ionized in a mass spectrometer (typically by electron ionization), it forms a molecular ion (M⁺•), which corresponds to the intact molecule with one electron removed. For this compound, the molecular ion peak appears at a mass-to-charge ratio (m/z) of 70, corresponding to its molecular weight. mst.edu
The molecular ion is energetically unstable and can break apart into smaller, charged fragments and neutral radicals. The pattern of these fragments is highly reproducible and characteristic of the molecule's structure. The most abundant fragment ion in the spectrum is known as the base peak. For both cis- and this compound, the fragmentation patterns are quite similar, with the base peak typically appearing at m/z 55. mst.edu This prominent fragment corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, forming a stable C₄H₇⁺ cation. mst.edu Other significant fragments and their probable origins are detailed in the table below.
Table 3: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Identity of Lost Neutral |
| 70 | [C₅H₁₀]⁺• | (Molecular Ion) |
| 55 | [C₄H₇]⁺ | •CH₃ |
| 42 | [C₃H₆]⁺• | C₂H₄ |
| 41 | [C₃H₅]⁺ | C₂H₅• |
| 39 | [C₃H₃]⁺ | C₂H₅• and H₂ |
Infrared (IR) and Vibrational Spectroscopy for this compound
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific chemical bonds and functional groups absorb infrared radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making IR spectroscopy a valuable tool for functional group identification and for distinguishing between isomers.
The IR spectrum of this compound displays several key absorption bands. These include C-H stretching vibrations from the sp²-hybridized carbons of the double bond (typically above 3000 cm⁻¹) and the sp³-hybridized carbons of the alkyl groups (just below 3000 cm⁻¹). A C=C stretching vibration is also observed, though its intensity can vary. researchgate.net
A particularly diagnostic feature for distinguishing trans and cis isomers of disubstituted alkenes is found in the "fingerprint region" of the spectrum. Trans-alkenes, like this compound, exhibit a strong and characteristic C-H out-of-plane bending vibration at approximately 960-980 cm⁻¹. researchgate.net The corresponding band for the cis isomer appears at a much lower frequency (around 665-730 cm⁻¹). This distinct difference allows for the straightforward differentiation of the two geometric isomers using IR spectroscopy.
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| =C-H Stretch | 3040 - 3100 |
| C-H Stretch (Alkyl) | 2850 - 2970 |
| C=C Stretch | 1620 - 1680 |
| trans R-CH=CH-R' Out-of-Plane Bend | 960 - 980 |
In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Reaction Monitoring
In-situ DRIFTS is a powerful, non-invasive technique for monitoring catalytic reactions in real-time, providing valuable information about the evolution of surface species and reaction intermediates. In the context of this compound isomerization, DRIFTS can be employed to track the transformation of this compound into its isomers, such as cis-2-pentene (B165939) and 1-pentene (B89616), over solid acid catalysts.
Hypothetical DRIFTS Data for Pentene Isomerization
| Vibrational Mode | This compound (cm⁻¹) | cis-2-Pentene (cm⁻¹) | 1-Pentene (cm⁻¹) |
|---|---|---|---|
| C=C Stretch | ~1670 | ~1660 | ~1645 |
| =C-H Bend (out-of-plane) | ~965 | ~690 | ~910, ~990 |
By monitoring the intensity changes of these characteristic bands as a function of time and temperature, researchers can elucidate the reaction kinetics and mechanism. For example, the decrease in the intensity of the band at ~965 cm⁻¹ (characteristic of the trans C-H wag) and the concurrent increase in bands corresponding to other isomers would indicate the progress of the isomerization reaction.
Surface Sensitive Spectroscopies in this compound Adsorption Studies
Understanding the interaction of this compound with catalyst surfaces is crucial for designing efficient catalytic processes. Surface-sensitive spectroscopic techniques like XPS and UPS provide detailed information about the chemical and electronic state of the adsorbed molecules.
X-ray Photoelectron Spectroscopy (XPS) in Catalytic Investigations of this compound
XPS is a quantitative spectroscopic technique that measures the elemental composition and chemical and electronic state of the elements within a material. When this compound is adsorbed on a catalyst surface, XPS can be used to probe the core-level electrons of carbon and the catalyst atoms.
Although specific XPS data for this compound is not available in the search results, we can infer the type of information that could be obtained. The C 1s core-level spectrum of adsorbed this compound would be sensitive to the nature of the carbon atoms' interaction with the surface. For example, carbon atoms directly bonded to the catalyst surface would exhibit a different binding energy compared to those further away. This can help in determining the adsorption geometry.
A hypothetical analysis of the C 1s XPS spectrum for this compound adsorbed on a platinum catalyst might reveal the following:
Hypothetical C 1s XPS Data for Adsorbed this compound
| Carbon Atom Type | Hypothetical Binding Energy (eV) | Interpretation |
|---|---|---|
| C=C (olefinic) | ~284.5 | Interaction of the π-system with the metal surface. |
| C-C/C-H (aliphatic) | ~285.0 | Carbon atoms not directly interacting with the surface. |
| C-Pt (chemisorbed) | ~284.0 | Formation of a direct bond with the platinum surface. |
Ultraviolet Photoelectron Spectroscopy (UPS) for Adsorption States of this compound
UPS is a surface-sensitive technique that probes the valence electronic states of a material. When this compound adsorbs on a surface, its molecular orbitals interact with the electronic states of the substrate, leading to changes in the UPS spectrum. This provides insights into the nature of the chemical bond formed upon adsorption.
While specific UPS spectra for this compound are not provided, the adsorption of similar alkenes on metal surfaces has been studied. The interaction of the π-orbital of the C=C double bond with the d-orbitals of a transition metal catalyst is a key feature. This interaction leads to the appearance of new features in the UPS spectrum at binding energies characteristic of the adsorbed species.
Theoretical calculations for a related molecule, trans-2-butene, on a Pd(110) surface suggest that the adsorption process involves the interaction of the butene's π and π* orbitals with the palladium d-band. Experimental UPS studies on this compound would be expected to show similar features, allowing for the determination of the molecular orbital alignment at the interface and the strength of the adsorbate-substrate bond.
Computational Chemistry and Theoretical Modeling of Trans 2 Pentene
Quantum Chemical Investigations of trans-2-Pentene (B94610) Molecular Structure and Reactivity
Quantum chemical methods provide profound insights into the electronic structure, stability, and reactivity of molecules like this compound. These computational approaches allow for the detailed examination of molecular properties and reaction pathways that can be challenging to probe experimentally.
Ab Initio and Density Functional Theory (DFT) Calculations for this compound Systems
Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the properties of chemical systems. Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods calculate the electronic structure of a system based on its electron density. nih.govwavefun.comacs.org
These methods have been applied to study various aspects of this compound and related molecules. For instance, DFT calculations have been used to determine the adsorption and dehydrogenation processes of trans-2-butene on a Pd(110) surface, providing insights into reaction pathways and energy barriers. aip.org In the context of larger systems, a combination of force field-based conformational searches and subsequent DFT calculations is a common strategy for modeling flexible molecules. nih.gov
DFT has also been employed to investigate the formation of intermediates in reactions involving alkenes. For example, a study on the protonation of propene, 1-hexene, and 3-hexene (B12438300) over H-ZSM-5 clusters used DFT to analyze the formation of physisorbed π-complexes and covalent alkoxide intermediates. researchgate.net Furthermore, DFT calculations have been used to study the conformations and rotational barriers of various molecules, with different functionals providing varying levels of accuracy. rsc.org
Table 1: Comparison of Theoretical Methods for Molecular Property Calculations
| Method | Key Features | Common Applications |
| Ab Initio | Based on first principles of quantum mechanics; does not use empirical parameters. | High-accuracy calculations of small molecular systems, benchmarking for other methods. |
| DFT | Electron density is the central variable; balances computational cost and accuracy. | Calculation of geometries, vibrational frequencies, and reaction energetics for a wide range of molecules. researchgate.net |
| Semiempirical | Uses parameters derived from experimental data to simplify calculations. | Rapid screening of large numbers of molecules, preliminary conformational analysis. |
Potential Energy Surface (PES) Mapping of this compound Reaction Pathways
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.org Mapping the PES is crucial for understanding the dynamics of chemical reactions, as it reveals the energy landscape connecting reactants, transition states, and products. libretexts.org
For a given reaction, the PES can identify the minimum energy path, which represents the most likely trajectory for the reaction to follow. libretexts.org Stationary points on the PES, where the gradient of the energy is zero, correspond to stable molecules (energy minima) and transition states (saddle points). libretexts.org
The construction of a PES often involves numerous quantum chemical calculations to determine the energy at various atomic arrangements. For complex reactions, such as those with post-transition state bifurcations where a single transition state leads to multiple products, specialized methods are required to generate and analyze the PES. researchgate.net These surfaces can then be used to predict reaction selectivity by analyzing the topography of the surface beyond the initial transition state. researchgate.net The study of reaction networks can reveal various reaction channels and retrosynthetic routes. rsc.org
Transition State Theory (TST) for Reaction Rate Calculations of this compound Transformations
Transition State Theory (TST) is a fundamental framework for calculating the rates of chemical reactions. solubilityofthings.comwikipedia.org It assumes a quasi-equilibrium between the reactants and the activated complex, or transition state, which is the configuration of highest potential energy along the reaction path. wikipedia.org
The rate constant, k, is given by the Eyring equation, which relates the rate to the Gibbs free energy of activation (ΔG‡). wikipedia.org This free energy is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions. utexas.edu TST allows for the calculation of these activation parameters, providing insight into the factors that control reaction rates. wikipedia.org
Analysis of π-Complexes, Alkoxides, and Carbenium Ion Intermediates in this compound Reactions
In acid-catalyzed reactions of alkenes like this compound, several key intermediates can be formed. These include π-complexes, alkoxides, and carbenium ions.
π-Complexes: These are formed by the interaction of the alkene's π-electron system with an acid site, such as a Brønsted acid site in a zeolite. hu-berlin.dersc.org This is typically a physisorbed state. rsc.org
Alkoxides: These are covalently bonded species formed by the protonation of the alkene and subsequent bonding to a framework oxygen atom of the catalyst. researchgate.netrsc.org
Carbenium Ions: These are positively charged species that can exist as transition states or intermediates. hu-berlin.dersc.org
The relative stability of these intermediates is a subject of ongoing research and depends on factors such as temperature and the specific catalytic environment. hu-berlin.dersc.org Computational studies using methods like hybrid MP2:(PBE+D2) + ΔCCSD(T) have been employed to determine the relative stabilities of these species for C3-C5 alkenes in zeolites. hu-berlin.deacs.org For instance, one study found that for pentene isomers, the energetic order is generally carbenium ions > tert-alkoxides > π-complexes and other alkoxides. hu-berlin.deacs.org However, entropy can favor more mobile species like π-complexes and carbenium ions at higher temperatures. hu-berlin.deacs.org The calculated adsorption enthalpy of this compound as a π-complex has been shown to be in good agreement with experimental values. hu-berlin.deacs.org
Kinetic Modeling and Simulation Studies for this compound Reactivity
Kinetic modeling and simulation are essential for understanding the complex reaction networks that govern the combustion and reactivity of fuels like this compound. These studies often involve the development of detailed chemical kinetic mechanisms that are validated against experimental data.
Ignition Delay Time (IDT) Measurements and Simulations for Pentene Isomers
Ignition delay time (IDT) is a critical parameter that characterizes the autoignition properties of a fuel. It is the time lag between the creation of a combustible mixture and the onset of ignition. Experimental IDT data are often obtained using shock tubes and rapid compression machines over a wide range of temperatures, pressures, and equivalence ratios. researchgate.netacs.org
Numerous studies have focused on the IDT of pentene isomers. For example, a comprehensive study measured the IDTs of 1-pentene (B89616) and 2-pentene (B8815676) from 600–1300 K and at pressures of 15 and 30 atm. researchgate.netosti.gov The results showed that at high temperatures (>900 K), the reactivities of 1-pentene and 2-pentene are similar. However, at lower temperatures, 1-pentene exhibits a higher reactivity and negative temperature coefficient (NTC) behavior, which is not as pronounced for 2-pentene. researchgate.netosti.gov
These experimental data are crucial for the development and validation of detailed chemical kinetic models. researchgate.net Simulations using these models can then be used to predict IDTs under various conditions and to perform sensitivity and flux analyses to identify the most important reaction pathways. researchgate.netosti.gov For instance, simulations have been carried out to compare the IDTs of various pentene and hexene isomers in air at elevated pressures. researchgate.net
Table 2: Experimental Conditions for Pentene Isomer IDT Measurements
| Parameter | Range | Reference |
| Temperature | 600–1350 K | researchgate.netosti.govresearchgate.net |
| Pressure | 10–50 atm | researchgate.net |
| Equivalence Ratios (Φ) | 0.5–2.0 | researchgate.netosti.govresearchgate.net |
| Facilities | High-Pressure Shock Tube, Rapid Compression Machine | researchgate.netosti.govresearchgate.net |
Flux and Sensitivity Analyses of Chemical Mechanisms involving this compound
Flux and sensitivity analyses are powerful computational tools used to dissect complex chemical reaction mechanisms, such as those occurring during the oxidation and combustion of hydrocarbons like this compound. These analyses help identify the most critical reaction pathways and the specific elementary reactions that have the most significant influence on key outcomes, such as ignition delay times or the formation of pollutants.
In studies of pentene isomer oxidation, flux analysis reveals the dominant pathways for fuel consumption and the formation of intermediate species. For 2-pentene, it has been shown that at high temperatures, fuel reactivity is similar to that of 1-pentene. However, at lower temperatures, their behavior diverges, with 1-pentene exhibiting higher reactivity. researchgate.net
Recent research on n-pentane combustion, which involves 2-pentene as an intermediate, has utilized sensitivity analysis to improve model accuracy. acs.org For instance, at 750 K, the formation of the conjugated dimethylallyl radical (PN-2*4J) from a 2-pentene precursor via reaction with a hydroxyl radical (OH) was identified as a highly sensitive reaction. acs.org This highlights the importance of accurate thermochemical data and rate parameters for reactions involving this compound and its derivatives. acs.org
Table 1: Key Sensitive Reaction Classes in 2-Pentene Oxidation
| Reaction Class | Example Reaction | Significance |
|---|---|---|
| H-abstraction by OH | C5H10-2 + OH = C5H9-4 + H2O | A primary pathway for fuel consumption and radical pool generation. acs.org |
| Radical Termination | Allylic Radicals + X | Termination reactions involving abundant allylic radicals play a significant role. scispace.com |
| Intermediate Decomposition | QOOH Radical Scission | Influences low-temperature reactivity and the onset of negative temperature coefficient (NTC) behavior. nrel.gov |
| Isomerization | RO2 ⇌ QOOH | Critical in low-temperature oxidation pathways, controlling the subsequent reaction channels. |
This table is generated based on findings from sensitivity analyses of related hydrocarbon oxidation mechanisms.
Further analyses on related compounds, such as dibutyl ether isomers, have reinforced the idea that the molecular structure of the fuel dictates the key intermediates formed and thus the governing chemical pathways. nrel.gov For alkenes like this compound, the reactions of the allylic radicals are particularly important. scispace.com
Conformational Analysis and Energetic Landscapes of this compound Analogs
The conformational flexibility of a molecule can have a significant impact on its physical properties and reactivity. While specific detailed conformational analyses for this compound are not extensively published, studies on its structural analogs provide valuable insights into its likely energetic landscape. Trans-3-pentenenitrile is one such analog where the substitution of a methyl group with a nitrile group allows for a comparable analysis of the rotational barriers and conformational preferences around the C-C single bonds adjacent to the double bond.
A study combining broadband microwave spectroscopy and quantum chemical calculations on trans-3-pentenenitrile identified two distinct conformers. rsc.org These conformers arise from the rotation around the C-C single bond. The "syn" conformer, where the C=C and C-C(N) bonds are on the same side, was determined to be the global minimum. The "eclipsed" conformer was found to be higher in energy. rsc.org
Evidence of methyl internal rotation was also observed for both conformers of trans-3-pentenenitrile, and the barrier height for this rotation in the lowest energy "syn" conformer was experimentally determined. rsc.org Potential energy surface (PES) calculations are instrumental in mapping these conformational landscapes and identifying the stable conformers and the transition states that separate them.
The energetic differences between conformers of this compound analogs are typically calculated using high-level computational methods. The table below presents data for the conformers of trans-3-pentenenitrile, which serves as a model for the types of energy differences that might be expected for this compound.
Table 2: Relative Energies of trans-3-Pentenenitrile Conformers
| Conformer | Relative Energy (cm⁻¹) | Relative Energy (kJ/mol) |
|---|---|---|
| Syn | 0 | 0 |
| Eclipsed | 205 ± 7 | 2.45 ± 0.08 |
Data sourced from Durig and co-workers, as cited in rsc.org.
This energy difference indicates a clear preference for the "syn" conformer at room temperature. The study of such analogs is crucial for building a comprehensive understanding of the structure-property relationships in unsaturated hydrocarbons like this compound. The methodologies used, such as B3LYP/6-311++G(d,p) level of theory for geometry optimizations and vibrational frequency calculations, are standard in the field for accurately predicting the conformational preferences and energetic barriers of organic molecules. acs.org
Environmental and Industrial Research Aspects of Trans 2 Pentene
Atmospheric Chemistry and Environmental Impact of trans-2-Pentene (B94610)
This compound is a volatile organic compound (VOC) that plays a role in atmospheric chemistry. Its presence in the atmosphere, primarily from sources like vehicle emissions and industrial processes, contributes to the formation of secondary pollutants. chemicalbook.com
Contribution to Tropospheric Ozone Formation
This compound is recognized as a significant reactive species in the formation of tropospheric ozone, a major component of photochemical smog. cenmed.comgatech.edu The formation of ozone in the troposphere is a complex process driven by the photochemical reactions between VOCs and nitrogen oxides (NOx) in the presence of sunlight. aaqr.orgrsc.org Alkenes like this compound are particularly effective in this process due to their high reactivity with hydroxyl radicals (OH) and ozone (O3) itself. gatech.edursc.org
The reaction of this compound with OH radicals is a key initial step in the chain of reactions that lead to ozone production. researchgate.net The rate constant for the reaction of this compound with OH radicals is relatively high, indicating a rapid degradation in the atmosphere and a significant potential to contribute to ozone formation. nih.gov Studies have determined the OH formation yield from the ozonolysis of this compound to be 0.46±0.08, highlighting its role in propagating the radical chains that drive ozone synthesis. researchgate.net
The photochemical ozone creation potential (POCP) is a measure used to quantify the potential of a VOC to form ozone. This compound has a notable POCP, and its contribution to local ozone formation can be significant, especially in urban and industrial areas with high emissions. aaqr.orgmst.dkmdpi.com
Table 1: Reaction Rate Constants and Ozone Formation Potential for this compound
| Reactant | Rate Constant (cm³/molecule-sec at 25°C) | Photochemical Ozone Creation Potential (POCP) |
| OH Radical | 6.69 x 10⁻¹¹ nih.gov | 10.56 aaqr.org |
| Ozone (O₃) | 3.15 x 10⁻¹⁶ nih.gov |
This table presents the rate constants for the reaction of this compound with key atmospheric oxidants and its potential to form tropospheric ozone.
Formation of Secondary Organic Aerosols (SOA) from this compound Degradation Products
The atmospheric degradation of this compound not only contributes to ozone formation but also leads to the production of secondary organic aerosols (SOA). mountainscholar.org SOA are microscopic particles formed in the atmosphere from the oxidation of VOCs. iiasa.ac.at These aerosols have significant impacts on air quality, climate, and human health.
The oxidation of this compound by atmospheric oxidants like ozone and hydroxyl radicals produces a variety of oxygenated and nitrated organic compounds. acs.orgacs.org Some of these degradation products have low volatility and can partition from the gas phase to the particle phase, forming or contributing to SOA. iiasa.ac.at The formation of SOA is a complex process influenced by factors such as the concentration of precursors, the presence of other pollutants like NOx, and meteorological conditions. researchgate.net
Atmospheric Lifetimes and Identification of Degradation Products
The atmospheric lifetime of this compound is determined by its reaction rates with the primary atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). d-nb.infonoaa.gov The reactions with OH radicals during the daytime and with ozone both day and night are the principal removal pathways. rsc.orgnih.gov
The atmospheric half-life of this compound with respect to its reaction with OH radicals is approximately 6 hours, assuming a typical atmospheric concentration of OH radicals. nih.gov Its reaction with ozone is even faster, with a corresponding atmospheric half-life of about 1 hour. nih.gov The reaction with nitrate radicals is a significant removal process during the nighttime. d-nb.info
The degradation of this compound in the atmosphere leads to the formation of a variety of products. The ozonolysis of this compound primarily yields acetaldehyde (B116499) and other carbonyl compounds. acs.orgepa.gov The reaction with hydroxyl radicals can lead to the formation of various oxygenated products.
Table 2: Atmospheric Lifetimes and Degradation Products of this compound
| Oxidant | Atmospheric Half-Life | Key Degradation Products |
| OH Radical | ~ 6 hours nih.gov | Oxygenated organic compounds |
| Ozone (O₃) | ~ 1 hour nih.gov | Acetaldehyde, Carbonyl compounds acs.orgepa.gov |
| Nitrate Radical (NO₃) | Significant at night d-nb.info | Nitrooxy-substituted peroxy radicals d-nb.info |
This table summarizes the atmospheric lifetimes of this compound with respect to its main oxidants and the resulting degradation products.
Applications in Polymer Science involving this compound
This compound finds utility in the field of polymer science, particularly in a specific type of polymerization reaction.
Ring-Opening Metathesis Polymerization (ROMP) with this compound
This compound can be utilized in ring-opening metathesis polymerization (ROMP), a powerful polymerization technique for cyclic olefins. wikipedia.org ROMP is driven by the relief of ring strain in the monomer and is catalyzed by transition metal complexes. wikipedia.org20.210.105
In the context of ROMP, this compound often acts as a chain transfer agent (CTA). A CTA is used to control the molecular weight of the resulting polymer. The addition of an acyclic olefin like this compound to a ROMP system can terminate a growing polymer chain and initiate a new one, effectively controlling the polymer's size. While not a monomer in the traditional sense for ROMP, its role as a CTA is crucial for synthesizing polymers with specific, desired molecular weights.
Role in Fuel Chemistry and Combustion Research
This compound is a component of gasoline and is relevant to fuel chemistry and combustion research. taylorandfrancis.com Alkenes, including this compound, are a significant chemical family in gasoline, particularly in certain regional formulations. taylorandfrancis.com
The combustion characteristics of gasoline are influenced by its composition. The presence of alkenes like this compound affects properties such as ignition delay and flame speed. researchgate.net Research into the combustion of individual gasoline components, including this compound, is essential for developing more accurate surrogate fuel models. These models are used in computational fluid dynamics simulations to design more efficient and cleaner internal combustion engines. taylorandfrancis.com Studies have investigated the ignition delay times and the formation of various species during the combustion of pentene isomers, providing valuable data for the validation of chemical kinetic models. researchgate.net
Reactivity Studies in Gasoline Surrogate Fuels
Research employing these surrogates aims to understand the fundamental chemical kinetics that govern ignition and combustion under engine-like conditions. researchgate.net For instance, studies have incorporated this compound into surrogate blends to investigate combustion performance and charge reactivity in advanced engine strategies. osti.gov By examining the behavior of individual components like this compound within these mixtures, researchers can develop and validate detailed chemical kinetic models that predict fuel performance and emissions. researchgate.net
High-Temperature and Low-Temperature Oxidation Behavior of Pentene Isomers
The oxidation behavior of pentene isomers, including this compound, has been systematically investigated across a wide range of temperatures and pressures to understand their distinct reactivity profiles. These studies often use high-pressure shock tubes and rapid compression machines to measure ignition delay times under conditions relevant to internal combustion engines. researchgate.net
Low-Temperature Oxidation (<900 K) In the low-temperature regime, a significant divergence in reactivity between the pentene isomers is observed. 1-pentene (B89616) demonstrates considerably higher reactivity compared to 2-pentene (B8815676). researchgate.net Studies show that 1-pentene exhibits a pronounced negative temperature coefficient (NTC) behavior, a phenomenon where the reaction rate decreases with increasing temperature within a certain range. researchgate.netdtic.mil In contrast, 2-pentene shows extremely reduced low-temperature reactivity and does not display significant NTC behavior. researchgate.netosti.gov This difference is rooted in their molecular structures; the abstraction of primary allyl hydrogens in 2-pentene leads to reaction pathways that are less favorable for low-temperature chain-branching compared to those available for 1-pentene. osti.gov
The table below summarizes the experimental conditions from a comparative study on pentene isomer oxidation. researchgate.net
| Parameter | Value |
| Fuels Studied | 1-Pentene, 2-Pentene |
| Apparatus | High-Pressure Shock Tube (HPST), Rapid Compression Machine (RCM) |
| Temperature Range | 600–1300 K |
| Pressure Range | 15 and 30 atm |
| Equivalence Ratios (Φ) | 0.5, 1.0, 2.0 |
| Oxidizer | 'Air' |
Natural Occurrence and Biochemical Contexts of this compound
This compound is a naturally occurring organic compound. lookchem.com Its presence has been reported in the volatile profile of the white truffle, Tuber borchii. nih.gov
Role as a Reference Compound in Natural Product Chemistry
In the field of natural product chemistry, this compound serves as a valuable reference compound. lookchem.com Researchers utilize it in the identification and analysis of compounds found in nature. lookchem.com Its known chemical properties and spectral data provide a benchmark against which unknown substances isolated from various organisms can be compared, aiding in their structural elucidation and characterization. lookchem.com
Q & A
Q. What are the key physicochemical properties of trans-2-pentene, and how are they experimentally determined?
this compound (C₅H₁₀) is a volatile alkene with a boiling point of ~37°C and a viscosity of 0.164 mPa·s at 20°C, the lowest in a dataset of 361 organic compounds . Key properties like vapor pressure and thermodynamic parameters (e.g., heat capacity, entropy) are derived via incremental methods validated against experimental data from lower alkenes. For example, its entropy at 300 K (26.15 J/mol·K) and 400 K (32.65 J/mol·K) is calculated using group contribution models . Experimental characterization often employs gas chromatography (GC) and mass spectrometry (MS) to confirm purity and structure .
Q. How is this compound synthesized, and what are common impurities in laboratory-scale preparation?
this compound is typically synthesized via catalytic cracking of petroleum fractions or isomerization of 1-pentene. A critical step is purification using fractional distillation or adsorption-selective materials (e.g., TIFSIX-2-Cu-i) to separate it from cis-2-pentene and other C₅ isomers . Common impurities include n-pentane and 3-methyl-1-butene, which are identified via GC-MS .
Q. What spectroscopic methods are used to distinguish this compound from its cis isomer?
Infrared (IR) spectroscopy identifies cis/trans isomers via distinct C=C-H out-of-plane bending vibrations (~970 cm⁻¹ for trans). Nuclear magnetic resonance (NMR) further differentiates them: this compound shows a deshielded vinyl proton (δ ~5.3 ppm) compared to cis due to diamagnetic anisotropy .
Advanced Research Questions
Q. How can contradictions in reported reactivity data for this compound be resolved?
Discrepancies in reactivity (e.g., oxymercuration rates) arise from stereoelectronic effects and solvent polarity. For instance, this compound exhibits ~24% relative reactivity compared to 1-pentene in oxymercuration due to steric hindrance in transition states. Methodological consistency (e.g., aqueous THF vs. perchlorate solutions) must be validated to reconcile data . Computational modeling (e.g., density functional theory) helps rationalize reaction pathways and predict regioselectivity .
Q. What experimental designs optimize the separation of this compound from C₅ olefin mixtures?
Anion-pillared porous materials like ZU-62 and TIFSIX-2-Cu-i achieve high selectivity (uptake: 3.1 mmol·g⁻¹ for this compound) by leveraging host-guest electrostatic interactions. Breakthrough experiments under dynamic flow conditions are critical for assessing separation efficiency and recyclability .
Q. How does this compound serve as a photochemical tracer in atmospheric studies?
With a short atmospheric lifetime (~hours), this compound acts as a "photochemical clock" in the upper troposphere. Ratios like this compound/benzene correlate with air mass age: higher ratios indicate fresh convective injections, while lower ratios suggest aged, diluted air. Slope analysis of these ratios (e.g., 2.87 in convective vs. 1.16 in non-convective regimes) quantifies atmospheric processing .
Q. What challenges arise in modeling this compound’s thermodynamic behavior, and how are they addressed?
Predictive models for properties like vapor pressure require accurate group contribution parameters. The Thermodynamics Research Center (TRC) uses incremental data from lower alkenes, validated against experimental values (e.g., vapor pressure at 1 bar). Discrepancies <5% are typical, but deviations in phase-change enthalpies may require recalibration with high-purity samples .
Methodological Guidance
Q. How to design a study analyzing this compound’s role in alkene reaction mechanisms?
- Control Variables: Use standardized solvents (e.g., 80% aqueous THF) to minimize solvent effects .
- Kinetic Profiling: Track reaction progress via GC-MS to quantify intermediates and byproducts.
- Comparative Analysis: Compare reactivity with cis-2-pentene and 1-pentene to isolate steric/electronic influences .
Q. What protocols ensure reproducibility in this compound’s environmental sampling?
- Sample Collection: Use thermal desorption tubes with Tenax® adsorbents; validate recovery rates (>80%) across multiple analyses .
- Calibration: Employ internal standards (e.g., deuterated toluene) to correct for instrumental drift.
- Data Validation: Cross-check NMHC ratios (e.g., this compound/benzene) against photochemical models to confirm consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
